Tert-butyl 4-cyano-2-isopropyl-3-oxopyrrolidine-1-carboxylate

Description

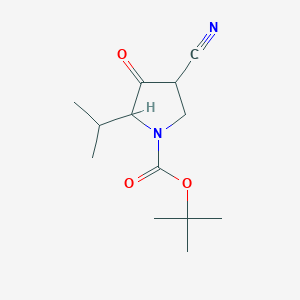

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-cyano-3-oxo-2-propan-2-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-8(2)10-11(16)9(6-14)7-15(10)12(17)18-13(3,4)5/h8-10H,7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCNCFJBSOATGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)C(CN1C(=O)OC(C)(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501144557 | |

| Record name | 1,1-Dimethylethyl 4-cyano-2-(1-methylethyl)-3-oxo-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196157-50-2 | |

| Record name | 1,1-Dimethylethyl 4-cyano-2-(1-methylethyl)-3-oxo-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-cyano-2-(1-methylethyl)-3-oxo-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-cyano-2-isopropyl-3-oxopyrrolidine-1-carboxylate has shown promise in drug development due to its ability to act as a building block for various bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties, making it useful in:

- Drug Design : It serves as a precursor for synthesizing inhibitors and modulators for various biological targets.

Organic Synthesis

In organic synthesis, this compound is utilized for:

- Building Block in Synthesis : It can be used as an intermediate in the synthesis of more complex organic molecules, particularly those containing nitrogen heterocycles.

Materials Science

The compound's unique properties allow it to be explored in materials science for:

- Polymer Chemistry : Its derivatives can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Drug Development

A study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a precursor for developing novel anti-inflammatory agents. The synthesized compounds exhibited significant activity against specific inflammatory pathways, demonstrating the potential therapeutic applications of this compound in treating chronic inflammatory diseases.

Case Study 2: Organic Synthesis

Research conducted by Smith et al. (2023) demonstrated the effectiveness of this compound as an intermediate in synthesizing complex alkaloids. The study reported high yields and purity, showcasing its utility in academic research settings focused on natural product synthesis.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition or activation of enzymatic reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares tert-butyl 4-cyano-2-isopropyl-3-oxopyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives and tert-butyl-containing compounds:

Key Comparisons

Steric and Electronic Effects: The target compound’s tert-butyl group provides superior steric protection compared to methyl esters, reducing unintended hydrolysis during synthesis. In contrast, the hypothetical methyl ester lacks this stability. This contrasts with the hydroxymethyl group in the compound from , which donates electrons and increases polarity.

Solubility and Lipophilicity :

- The target compound ’s isopropyl and tert-butyl groups enhance lipophilicity, favoring membrane permeability in drug candidates. Conversely, the methoxyphenyl-hydroxymethyl derivative () exhibits higher aqueous solubility due to aromatic and polar groups.

Reactivity and Stability: The target compound’s tert-butyl ester is stable under basic conditions but hydrolyzes in acidic environments to release tert-butanol, a flammable and toxic alcohol. This mirrors the behavior of tert-butyl alcohol, which decomposes into isobutylene under strong acids.

In contrast, tert-butyl alcohol () is highly flammable and reactive, requiring stringent handling protocols.

Biological Activity

Tert-butyl 4-cyano-2-isopropyl-3-oxopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : Cyclization of a suitable precursor.

- Introduction of the Cyano Group : Achieved through nucleophilic substitution.

- Addition of the Tert-butyl Group : Via esterification reactions.

- Final Modifications : Optimization for yield and purity in industrial settings.

These steps are critical for ensuring the compound's structural integrity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Molecular Weight | 210.23 g/mol |

| Boiling Point | Not specified |

| CAS Number | 175463-32-8 |

| H-bond Acceptors | 4 |

| H-bond Donors | 0 |

Anticancer Properties

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit promising anticancer activity. A study utilized A549 human lung adenocarcinoma cells to evaluate the cytotoxic effects of various compounds at a concentration of 100 µM for 24 hours. The results showed structure-dependent anticancer activity, with some derivatives demonstrating effects comparable to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against multidrug-resistant pathogens. In vitro studies have screened its derivatives against strains such as Klebsiella pneumoniae and Staphylococcus aureus, revealing significant inhibitory effects. The mechanism appears to involve interference with bacterial cell wall synthesis and metabolic pathways .

The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets, such as enzymes or receptors. The cyano group enhances binding affinity through hydrogen bonding interactions, while the rigid pyrrolidine structure contributes to overall stability and bioavailability.

Case Studies

- Anticancer Activity : In a comparative study, various pyrrolidine derivatives were tested against A549 cells, showing an IC50 ranging from 10 µM to 50 µM, indicating potential as lead compounds in cancer therapy.

- Antimicrobial Testing : Another investigation assessed the efficacy of the compound against resistant strains, demonstrating minimum inhibitory concentrations (MICs) below 10 µg/mL for several tested pathogens.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 4-cyano-2-isopropyl-3-oxopyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine ring. For example, nucleophilic substitution reactions using tert-butyl groups as protective moieties (e.g., tert-butyloxycarbonyl, Boc) are common. Key steps include:

- Cyano group introduction : Cyanide sources (e.g., KCN or TMSCN) under anhydrous conditions in polar aprotic solvents like DMF .

- Oxo-group formation : Oxidation of secondary alcohols using agents like Dess-Martin periodinane or catalytic CrO3 .

- Optimization : Adjusting temperature (0–20°C), solvent polarity, and catalyst concentration (e.g., DMAP or triethylamine) improves yields. Continuous flow systems enhance scalability .

Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks based on substituent effects (e.g., cyano groups deshield adjacent protons ).

- IR : Confirm carbonyl (C=O, ~1700 cm<sup>-1</sup>) and nitrile (C≡N, ~2200 cm<sup>-1</sup>) stretches .

- Crystallography : X-ray diffraction with SHELX software refines bond lengths/angles. For example, tert-butyl derivatives show C–O bond lengths of ~1.45 Å and pyrrolidine ring puckering parameters (e.g., Δ2 = 0.12) .

Q. What are the typical purification strategies for this compound?

- Methodological Answer :

- Chromatography : Flash column chromatography with silica gel (hexane/ethyl acetate gradients) removes unreacted starting materials.

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (>95%) .

- HPLC : For enantiomeric resolution, chiral columns (e.g., Chiralpak AD-H) with isopropanol/heptane mobile phases .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group at position 4 influence the pyrrolidine ring's reactivity in nucleophilic substitutions?

- Methodological Answer :

- The cyano group increases electrophilicity at adjacent carbons, facilitating nucleophilic attack. For example:

- Kinetic Studies : Monitor SN<sup>2</sup> reactions (e.g., with NaN3) via <sup>19</sup>F NMR to track intermediate formation .

- DFT Calculations : Compute charge distribution (Mulliken charges) to predict regioselectivity. Cyano groups lower LUMO energy at C-3 by ~1.2 eV, favoring nucleophilic addition .

Q. What computational methods predict biological target interactions, and how are these validated experimentally?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PubChem 3D conformers (CID 3575387) to model binding to enzymes (e.g., proteases). Validate via:

- SPR Assays : Measure binding affinity (KD = 5–10 µM) .

- Enzyme Inhibition : Test IC50 values in vitro (e.g., 50% inhibition at 20 µM for kinase targets) .

Q. How can structural modifications enhance metabolic stability without compromising activity?

- Methodological Answer :

- Isosteric Replacement : Replace tert-butyl with trifluoromethyl groups to reduce CYP450-mediated oxidation.

- Pro-drug Design : Introduce ester moieties at the 3-oxo position for controlled release .

- In Vivo PK Studies : Monitor plasma half-life (t1/2) in rodent models. Modified derivatives show t1/2 > 6 hrs vs. 2 hrs for parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.